Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl ester group, and a phenoxy moiety substituted with an amino and a chlorine group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 5-amino-2-chlorophenol with a suitable alkylating agent to introduce the phenoxy group. This intermediate is then reacted with piperidine-1-carboxylate under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The chlorine group can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and chlorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-((5-amino-2-chlorophenoxy)methyl)piperidine-1-carboxylate stands out due to its specific substitution pattern on the phenoxy ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H25ClN2O3 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
tert-butyl 4-[(5-amino-2-chlorophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25ClN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-10-13(19)4-5-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 |
InChI Key |
IGVOTHMQWDJHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.